2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol
Description
The compound 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a hybrid molecule combining three pharmacologically relevant moieties:
- A 1,2,3-triazole ring, often utilized in click chemistry for its bioorthogonal reactivity and role in drug design .
- A piperazine scaffold substituted with a furan-2-carbonyl group, which enhances binding to central nervous system (CNS) receptors .
- A 2-methoxyphenyl ethanol group, a structural motif common in serotonin and dopamine receptor ligands .
This compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the piperazine and 2-methoxyphenyl groups .
Properties
IUPAC Name |
furan-2-yl-[4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-18-6-3-2-5-15(18)17(27)14-26-13-16(22-23-26)20(28)24-8-10-25(11-9-24)21(29)19-7-4-12-31-19/h2-7,12-13,17,27H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSBIYNSWCYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furoyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methoxyphenyl group is introduced.
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Step 1: Preparation of Piperazine Derivative
- React piperazine with an appropriate acylating agent to introduce the furoyl group.
- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
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Step 2: Formation of Triazole Ring
- Perform a cycloaddition reaction between the piperazine derivative and an azide compound to form the triazole ring.
- Reaction conditions: Often conducted in the presence of a copper catalyst at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that compounds with similar structures demonstrate activity against bacteria and fungi, with some exhibiting better efficacy than established antibiotics . Specifically:
- Antibacterial Activity : Triazole derivatives have been reported to possess broad-spectrum antibacterial activity. For instance, compounds bearing the triazole ring have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal properties of triazoles are well-documented, with studies indicating that modifications to the triazole structure can enhance activity against fungal pathogens . The compound's furan and piperazine groups may also contribute to its antifungal efficacy.
Anticancer Potential
The compound may also exhibit anticancer properties. Triazoles are known to interfere with cancer cell proliferation and survival pathways. Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of triazole derivatives found that specific modifications led to enhanced activity against Candida species and Staphylococcus aureus. The study highlighted the importance of structural diversity in optimizing antimicrobial activity .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of triazole derivatives demonstrated that certain compounds could significantly reduce tumor growth in xenograft models. The study attributed this effect to the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine and Aryl Moieties
Key Observations:
- Triazole vs. Non-Triazole Cores: The target compound’s triazole ring distinguishes it from classical piperazine-based drugs like prazosin or p-MPPI. Triazoles improve metabolic stability and enable modular synthesis via CuAAC .
- Substituent Effects: The furan-2-carbonyl group may mimic the 2-furoyl moiety in prazosin, which is critical for α1-adrenergic binding . However, the 2-methoxyphenyl ethanol group aligns more closely with serotonin/dopamine ligands (e.g., BAK 05-52), suggesting dual receptor targeting .
- Synthetic Flexibility : The target compound’s synthesis mirrors methods for BAK 05-52, where CuAAC and piperazine functionalization are central .
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are unavailable, inferences can be drawn from analogues:
- BAK 05-52: Exhibits nanomolar affinity for dopamine D3 receptors due to the triazole-naphthyl interaction.
- p-MPPI : The 2-methoxyphenyl group in both compounds suggests 5-HT1A antagonism, but the triazole in the target compound could introduce steric hindrance, modifying receptor selectivity .
- Prazosin: The furan-carbonyl-piperazine motif is essential for α1-adrenergic activity, but the triazole and ethanol groups in the target compound likely shift its target profile toward CNS receptors .
Physicochemical Comparison:
| Property | Target Compound | BAK 05-52 | p-MPPI |
|---|---|---|---|
| Molecular Weight | ~529 g/mol | ~477 g/mol | ~495 g/mol |
| LogP (Predicted) | ~2.8 | ~3.5 | ~3.1 |
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 1 (NH) |
| Rotatable Bonds | 8 | 7 | 6 |
The target compound’s higher rotatable bond count and moderate LogP suggest balanced solubility and membrane permeability, favorable for oral bioavailability.
Biological Activity
The compound 2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a novel synthetic molecule that integrates a triazole ring with a piperazine moiety and a methoxyphenyl group. This unique structure is anticipated to exhibit diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement of these atoms contributes to the compound's biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole and piperazine components are known for their roles in enzyme inhibition and receptor modulation.
Potential Mechanisms:
- Enzyme Inhibition: The triazole moiety can inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding: The methoxyphenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance:
- Cytotoxicity Studies: In vitro assays have shown that derivatives containing the triazole-piperazine framework exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds suggest potent activity, often in the low micromolar range (e.g., IC50 = 0.99 ± 0.01 μM against BT-474) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 ± 0.01 | Induction of apoptosis |
| HeLa | Varies | Cell cycle arrest |
| MCF-7 | Varies | Inhibition of tubulin polymerization |
Antifungal Activity
The compound also shows promise as an antifungal agent. Triazole derivatives are known for their broad-spectrum antifungal activity against pathogens such as Candida albicans. The presence of the furan and piperazine groups may enhance this activity through synergistic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituents on the triazole and piperazine rings significantly affect biological activity. For example:
- Nitro vs. Methoxy Substituents: Compounds with nitro groups tend to exhibit higher cytotoxicity compared to those with methoxy groups due to increased electron-withdrawing effects that enhance binding affinity to target proteins .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Triazole Derivatives : A series of synthesized triazole-piperazine hybrids demonstrated enhanced anticancer activity through apoptosis induction mechanisms. Flow cytometric analysis confirmed cell cycle arrest at sub-G1 and G2/M phases .
- Antifungal Screening : A study reported that triazole compounds exhibited MIC values significantly lower than traditional antifungals like fluconazole, indicating superior efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
